Product packaging for 4,4-Difluoropentyl methanesulfonate(Cat. No.:CAS No. 2126179-01-7)

4,4-Difluoropentyl methanesulfonate

Cat. No.: B2379216
CAS No.: 2126179-01-7
M. Wt: 202.22
InChI Key: GBOCSVPVBRVTKA-UHFFFAOYSA-N
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Description

4,4-Difluoropentyl methanesulfonate is a chemical reagent of significant interest in medicinal chemistry and drug discovery. As a methanesulfonate (mesylate) ester, it functions as an excellent alkylating agent, enabling the introduction of the 4,4-difluoropentyl moiety into more complex molecular architectures. The incorporation of fluorine atoms is a widely employed strategy in lead optimization, as it can profoundly influence a compound's potency, metabolic stability, and membrane permeability . The specific 4,4-difluoropentyl group is a valuable structural feature, potentially contributing to the desired physicochemical properties of target molecules. Researchers utilize this reagent as a key synthetic intermediate in the development of novel active compounds. Its primary application lies in nucleophilic substitution reactions, where it can react with a variety of nucleophiles such as amines, alcohols, and carbon nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. This makes it particularly valuable for constructing candidate molecules for screening in various therapeutic areas. Methanesulfonate esters are recognized in the synthesis of active pharmaceutical ingredients, as seen in the development of antitumor prodrugs where similar sulfonate esters serve as critical intermediates . This product is intended for use by qualified laboratory personnel only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12F2O3S B2379216 4,4-Difluoropentyl methanesulfonate CAS No. 2126179-01-7

Properties

IUPAC Name

4,4-difluoropentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOCSVPVBRVTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOS(=O)(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Difluoropentyl Methanesulfonate

Conversion of Fluorinated Alcohol Precursors to Sulfonate Esters

The most direct and widely utilized method for synthesizing 4,4-difluoropentyl methanesulfonate (B1217627) is through the esterification of 4,4-difluoropentan-1-ol (B1422787). This transformation involves the reaction of the alcohol with methanesulfonyl chloride, converting the hydroxyl group into a good leaving group, the mesylate.

Esterification of 4,4-Difluoropentan-1-ol with Methanesulfonyl Chloride

The reaction of 4,4-difluoropentan-1-ol with methanesulfonyl chloride is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), in an appropriate solvent. prepchem.com The primary role of the base is to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.

A general procedure for the methanesulfonylation of a fluorinated alcohol, such as 2,2,2-trifluoroethanol, which can be adapted for 4,4-difluoropentan-1-ol, involves dissolving the alcohol and triethylamine in a solvent like methylene (B1212753) chloride. prepchem.com The reaction mixture is cooled, typically to a temperature between -10°C and 0°C, before the dropwise addition of methanesulfonyl chloride. prepchem.com Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize potential side reactions. After the addition is complete, the reaction is typically stirred for a short period at a slightly elevated temperature, for instance, 0-5°C, to ensure the completion of the reaction. prepchem.com

The workup procedure generally involves washing the reaction mixture with a series of aqueous solutions to remove impurities. This often includes a wash with cold, dilute hydrochloric acid to remove excess triethylamine, followed by a wash with a cold, saturated sodium bicarbonate solution to neutralize any remaining acidic species, and finally, a wash with brine. prepchem.com The organic layer is then dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing the reaction conditions and the stoichiometry of the reagents is critical for maximizing the yield and purity of 4,4-difluoropentyl methanesulfonate.

Reagent Stoichiometry: Typically, a slight excess of methanesulfonyl chloride is used to ensure the complete conversion of the starting alcohol. A common molar ratio is approximately 1.1 to 1.2 equivalents of methanesulfonyl chloride relative to the alcohol. prepchem.com A larger excess of the tertiary amine base, often around 1.5 equivalents, is used to effectively neutralize the generated HCl and drive the reaction to completion. prepchem.com

Solvent Selection: A variety of aprotic solvents can be employed for this reaction. Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal during workup. prepchem.com Other suitable solvents include toluene (B28343) and acetonitrile (B52724).

Temperature Control: As previously mentioned, maintaining a low temperature during the addition of methanesulfonyl chloride is important. For the methanesulfonylation of 2,2,2-trifluoroethanol, the temperature is maintained between -10°C and 0°C during the addition. prepchem.com This temperature range is likely to be suitable for the reaction with 4,4-difluoropentan-1-ol as well.

Workup Procedure: An improved workup procedure described in patent literature for the synthesis of alkyl methanesulfonates involves washing the reaction mixture with an aqueous solution of an alkali metal carbonate instead of hydrochloric acid. This modification is reported to enhance the thermal stability of the resulting alkyl methanesulfonate solution.

Exploration of Alternative Alkyl Sulfonate Synthesis Routes

While the reaction of an alcohol with a sulfonyl chloride is the most common method, other synthetic strategies can be considered for the preparation of alkyl sulfonates. One such classical method involves the reaction of an alkyl halide with a sulfonate salt, typically a silver sulfonate.

In the context of synthesizing this compound, this would involve the reaction of a 4,4-difluoropentyl halide (e.g., 4,4-difluoropentyl bromide or iodide) with silver(I) methanesulfonate. The driving force for this reaction is the precipitation of the insoluble silver halide, which shifts the equilibrium towards the formation of the desired sulfonate ester. This method, while effective, can be more expensive due to the use of silver salts.

Catalytic Approaches in the Formation of Fluorinated Alkyl Methanesulfonates

The development of catalytic methods for sulfonylation reactions is an area of ongoing research, aiming to improve efficiency and reduce waste.

One promising approach involves the use of a catalytic amount of a tertiary amine in combination with a stoichiometric amount of a weaker, less expensive base, such as potassium carbonate. This dual-base system has been shown to be effective for the sulfonylation of various alcohols, including propargyl alcohol, on a large scale. researchgate.net Sterically unhindered tertiary amines like trimethylamine, N,N-dimethylbenzylamine, and triethylamine were found to be effective catalysts in this system. researchgate.net

Another catalytic system utilizes a combination of triethylamine and a dialkylamine, such as N,N-dimethylformamide, to promote the sulfonylation of alcohols. A Japanese patent describes the use of a catalyst system comprising Et3N and RNMe2 (where R is an alkyl or arylalkyl group) for the sulfonylation of primary and secondary alcohols with sulfonyl chlorides. google.com This method is reported to offer improved reactivity and economic advantages over traditional methods that use stoichiometric amounts of pyridine. google.com

Mechanistic Investigations of Reactions Involving 4,4 Difluoropentyl Methanesulfonate

Elucidation of Nucleophilic Substitution Pathways at the Sulfonate Moiety

The methanesulfonate (B1217627) (mesylate) group in 4,4-difluoropentyl methanesulfonate is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions. The primary mechanistic pathways under consideration are the unimolecular (SN1) and bimolecular (SN2) substitution reactions.

The SN2 pathway would involve a direct, backside attack by a nucleophile on the carbon atom bonded to the mesylate group, leading to an inversion of stereochemistry if the carbon were chiral. In this scenario, the reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Conversely, the SN1 pathway would proceed through a two-step mechanism involving the initial formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the substrate concentration. The stability of the resulting carbocation is a critical factor in this pathway. For this compound, the primary carbocation that would form is significantly destabilized by the strong electron-withdrawing inductive effect of the two fluorine atoms at the 4-position, making the SN1 pathway less likely under most conditions.

It is therefore anticipated that nucleophilic substitution reactions of this compound will predominantly follow an SN2 mechanism. However, the possibility of solvent-assisted pathways or neighboring group participation cannot be entirely ruled out without specific experimental evidence.

Influence of the Geminal Difluorine Group on Reactivity and Selectivity

The geminal difluorine group at the 4-position of the pentyl chain exerts a profound electronic influence on the molecule's reactivity. The two fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain. This effect has several important consequences:

Decreased SN1 Reactivity: As mentioned, the inductive effect destabilizes any potential carbocation intermediate at the C1 position, thereby disfavoring the SN1 pathway.

Increased Electrophilicity at C1: The electron-withdrawing nature of the difluoro group enhances the electrophilicity of the carbon atom attached to the methanesulfonate leaving group, making it more susceptible to nucleophilic attack. This would be expected to increase the rate of an SN2 reaction compared to its non-fluorinated analog, assuming steric factors are minimal.

Potential for Elimination Reactions: While the focus is on substitution, the presence of the electron-withdrawing group can also influence the acidity of the protons on the adjacent carbon atoms, potentially leading to elimination (E2) pathways as a competing reaction, especially with strong, sterically hindered bases.

The geminal difluoro group is not expected to exert a significant steric effect on the reaction center at C1, as it is relatively far down the carbon chain. Therefore, its influence is primarily electronic in nature.

Kinetic Analysis of Reaction Rates and Intermediates

To quantitatively understand the reactivity of this compound, kinetic studies are essential. Such studies would involve monitoring the rate of reaction under various conditions, such as changing the nucleophile, solvent, and temperature. A hypothetical kinetic analysis for the reaction of this compound with different nucleophiles in a polar aprotic solvent like DMF at a constant temperature is presented below.

Hypothetical Kinetic Data for Nucleophilic Substitution of this compound

NucleophileConcentration (M)Substrate Concentration (M)Initial Rate (M/s)Second-Order Rate Constant, k (M⁻¹s⁻¹)
Azide (B81097) (N₃⁻)0.10.055.0 x 10⁻⁵1.0 x 10⁻²
Cyanide (CN⁻)0.10.053.5 x 10⁻⁵7.0 x 10⁻³
Iodide (I⁻)0.10.052.0 x 10⁻⁵4.0 x 10⁻³
Bromide (Br⁻)0.10.058.0 x 10⁻⁶1.6 x 10⁻³

This data is illustrative and not based on published experimental results for this specific compound.

The data in this hypothetical table would be consistent with a bimolecular reaction mechanism (SN2), where the rate is proportional to the concentrations of both the substrate and the nucleophile. The calculated second-order rate constants would provide a quantitative measure of the nucleophilicity of different species towards this substrate. Further studies could involve varying the solvent polarity to probe the nature of the transition state.

Stereochemical Outcomes in Transformations Mediated by this compound

The stereochemical outcome of a reaction is a powerful tool for elucidating its mechanism. If a chiral starting material is used, the stereochemistry of the product can provide definitive evidence for a particular pathway. Let us consider the hypothetical scenario of using an enantiomerically pure form of this compound, for example, (S)-4,4-difluoropentan-1-ol, which could be converted to the corresponding (S)-4,4-difluoropentyl methanesulfonate.

SN2 Pathway: If the reaction proceeds via an SN2 mechanism, a nucleophilic attack would occur from the side opposite to the leaving group. This would result in a complete inversion of the stereocenter at C1. For example, the reaction of (S)-4,4-difluoropentyl methanesulfonate with sodium azide would be expected to yield (R)-1-azido-4,4-difluoropentane. libretexts.org

SN1 Pathway: In the less likely event of an SN1 reaction, the formation of a planar carbocation intermediate would lead to the loss of stereochemical information. The subsequent attack by the nucleophile could occur from either face of the carbocation, resulting in a racemic mixture of the (R) and (S) products. libretexts.org

The observation of a single enantiomeric product with inverted stereochemistry would be strong evidence for a predominant SN2 mechanism. Any deviation from complete inversion would suggest a mixed SN1/SN2 pathway or other competing reactions.

Strategic Applications of 4,4 Difluoropentyl Methanesulfonate in Advanced Organic Synthesis

Potential as a Key Building Block for Carbon-Carbon Bond Formation

The structure of 4,4-Difluoropentyl methanesulfonate (B1217627) suggests its utility as an electrophile in carbon-carbon bond-forming reactions. The electron-withdrawing nature of the two fluorine atoms could influence the reactivity of the carbon-hydrogen bonds on the pentyl chain, and the mesylate provides a reactive site for nucleophilic attack.

Alkylation Reactions with Various Nucleophiles

In theory, 4,4-Difluoropentyl methanesulfonate could react with a range of carbon-based nucleophiles, such as enolates, organometallic reagents (e.g., Grignards, organolithiums, or cuprates), and cyanide, to form new carbon-carbon bonds. These reactions would install the 4,4-difluoropentyl moiety onto the nucleophilic substrate. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, would be critical in determining the efficiency and outcome of such transformations. However, specific examples and optimized protocols for these reactions involving this compound are not described in the current body of scientific literature.

Integration into Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Alkyl sulfonates can, in some cases, participate as electrophilic partners in these reactions, for instance, in Suzuki, Negishi, or Stille couplings. The participation of this compound in such reactions would offer a direct method for incorporating the difluoropentyl group into aromatic or vinylic systems. While there is extensive research on the use of other alkyl halides and sulfonates in cross-coupling, specific studies demonstrating the successful application of this compound are not apparent.

Facile Introduction of the Difluoropentyl Moiety into Complex Molecular Architectures

The introduction of fluorinated alkyl chains is a key strategy in the development of pharmaceuticals and agrochemicals, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropentyl group, in particular, could serve as a bioisostere for other functional groups. The use of this compound as a building block would, in principle, provide a direct route to achieving this. However, published research demonstrating its application in the late-stage functionalization of complex molecules is not available.

Synthesis of Diverse Fluorinated Aliphatic and Alicyclic Compounds

Beyond its use as an alkylating agent for carbon nucleophiles, this compound could potentially be utilized in the synthesis of other fluorinated compounds. For instance, reaction with heteroatom nucleophiles (e.g., amines, alcohols, thiols) would lead to the corresponding fluorinated ethers, amines, and sulfides. Furthermore, intramolecular reactions could potentially lead to the formation of fluorinated cyclic structures. Again, the scientific literature lacks specific examples of such synthetic applications for this particular compound.

Utility in Multi-Component and Cascade Reaction Sequences

Multi-component and cascade reactions are highly efficient strategies for the rapid construction of complex molecules from simple precursors. A reactive building block like this compound could theoretically be designed into such sequences. For example, an initial alkylation event could be followed by a series of intramolecular transformations to build up molecular complexity in a single pot. At present, there are no documented instances of this compound being employed in this capacity.

Structural Modifications and Analogues of 4,4 Difluoropentyl Methanesulfonate

Design and Synthesis of Related Difluorinated Alkyl Sulfonate Derivatives

The synthesis of derivatives of 4,4-difluoropentyl methanesulfonate (B1217627) is crucial for developing a deeper understanding of structure-activity relationships. These efforts are generally focused on creating homologous series, as well as cyclic and branched analogues, to probe the effects of chain length and steric hindrance on the compound's properties.

For instance, the synthesis of a lower homologue, 4,4-difluorobutyl methanesulfonate, and a higher homologue, 4,4-difluorohexyl methanesulfonate, would proceed from the corresponding 4,4-difluoro-1-alkanol. The general synthetic approach is outlined below:

General Synthesis of Homologous Fluoroalkyl Methanesulfonates

R-CF₂-(CH₂)ₙ-OH + CH₃SO₂Cl → R-CF₂-(CH₂)ₙ-OSO₂CH₃ + HCl

This systematic variation allows for the study of how the inductive effect of the gem-difluoro group is transmitted along the alkyl chain and its subsequent influence on the reactivity of the methanesulfonate leaving group.

A hypothetical comparison of properties for a homologous series is presented in the table below. It is expected that as the chain length increases, the relative influence of the difluoro group on the sulfonate ester's reactivity would diminish.

Compound NameChemical FormulaMolecular Weight (g/mol)Anticipated Relative Reactivity
4,4-Difluorobutyl methanesulfonateC₅H₁₀F₂O₃S192.19Higher
4,4-Difluoropentyl methanesulfonateC₆H₁₂F₂O₃S206.22Baseline
4,4-Difluorohexyl methanesulfonateC₇H₁₄F₂O₃S220.25Lower

The introduction of cyclic or branched structures into the alkyl chain of difluorinated analogues can provide valuable insights into the steric and conformational factors governing their reactivity. The synthesis of such compounds can be more complex, often requiring multi-step sequences. nih.gov For example, a branched analogue could be synthesized from a corresponding branched difluoro alcohol.

The presence of branching near the reaction center is known to influence the rates of nucleophilic substitution reactions. For instance, branching at the α or β carbon to the leaving group can significantly hinder Sₙ2 reactions. pitt.edu

Consider the following hypothetical branched and cyclic analogues:

Analogue TypeExample Structure NameKey Structural FeatureAnticipated Impact on Reactivity
Branched3-Methyl-4,4-difluoropentyl methanesulfonateMethyl group at the β-positionDecreased Sₙ2 reactivity due to steric hindrance
Cyclic(cis/trans)-3-(Difluoromethyl)cyclohexyl methanesulfonateDifluoromethyl group on a cyclohexane (B81311) ringReactivity dependent on the stereochemistry (axial/equatorial) of the methanesulfonate group

Systematic Variation of the Sulfonate Leaving Group and Its Impact on Reaction Profiles

The methanesulfonate (mesylate) group in this compound is a good leaving group due to the stability of the resulting mesylate anion, which is the conjugate base of a strong acid (methanesulfonic acid). periodicchemistry.comyoutube.com The reactivity of the C-O bond can be further modulated by systematically varying the sulfonate leaving group. acs.org This is typically achieved by reacting the parent alcohol (4,4-difluoropentan-1-ol) with different sulfonyl chlorides.

Commonly used sulfonate esters in organic synthesis include tosylates (from p-toluenesulfonyl chloride), brosylates (from p-bromobenzenesulfonyl chloride), and triflates (from trifluoromethanesulfonyl chloride). masterorganicchemistry.com The leaving group ability is directly related to the electron-withdrawing capacity of the substituents on the sulfur atom, which stabilizes the resulting anion.

The general order of leaving group ability is: Triflate > Tosylate ≈ Mesylate > Halides

The choice of the sulfonate leaving group can have a profound impact on the reaction profile. For instance, a more reactive leaving group like triflate can enable reactions that are sluggish with a mesylate, or it may alter the competition between substitution and elimination pathways. acs.org

Sulfonate EsterAbbreviationStructure of Leaving GroupRelative Leaving Group AbilityKey Characteristics
MethanesulfonateOMsCH₃SO₃⁻GoodCommonly used, good balance of reactivity and stability.
p-ToluenesulfonateOTsp-CH₃C₆H₄SO₃⁻GoodSimilar to mesylate, often crystalline.
TrifluoromethanesulfonateOTfCF₃SO₃⁻ExcellentHighly reactive, used for unreactive substrates due to the high stability of the triflate anion. masterorganicchemistry.com

Conformational Analysis of Derivatives and Their Synthetic Implications

The introduction of fluorine atoms can significantly influence the conformational preferences of a molecule, which in turn can affect its reactivity and synthetic utility. nih.govnih.gov In derivatives of this compound, the gauche effect and other stereoelectronic interactions involving the C-F bonds can lead to preferred conformations that may not be observed in their non-fluorinated counterparts. youtube.comic.ac.uk

For example, in 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation, a phenomenon attributed to hyperconjugation between the C-H σ bonding orbital and the C-F σ* anti-bonding orbital. youtube.comic.ac.uk Similar interactions in difluorinated pentyl derivatives can influence the dihedral angles along the carbon backbone, potentially affecting the accessibility of the electrophilic carbon for nucleophilic attack.

A detailed conformational analysis, often aided by computational modeling and NMR spectroscopy, is crucial for understanding the reaction outcomes of these derivatives. nih.govresearchgate.net For instance, a conformation that shields the reaction center will lead to a slower reaction rate. Conversely, a conformation that exposes the electrophilic carbon and aligns the orbitals for an Sₙ2 reaction will enhance reactivity.

The synthetic implications are significant. By understanding the conformational biases of these fluorinated molecules, chemists can better predict their reactivity and design more efficient synthetic routes. researchgate.net For example, the choice of solvent can influence the conformational equilibrium, as more polar solvents can stabilize conformations with larger dipole moments. nih.govnih.gov This provides an additional handle for controlling the outcome of a reaction.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19. For 4,4-Difluoropentyl methanesulfonate (B1217627), a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,4-Difluoropentyl methanesulfonate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl group of the methanesulfonate moiety would appear as a sharp singlet. The protons on the pentyl chain will show characteristic splitting patterns (multiplicities) due to coupling with adjacent protons and fluorine atoms. The protons on the carbon adjacent to the sulfonate ester (C1) would likely be a triplet, while the protons on C2 and C3 would present as complex multiplets due to both proton-proton and proton-fluorine coupling. The terminal methyl group (C5) would appear as a triplet, coupling with the two fluorine atoms on C4.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the methanesulfonate methyl group will appear at a characteristic chemical shift. The carbons of the pentyl chain will have their chemical shifts influenced by the electronegative oxygen and fluorine atoms. The carbon atom bonded to the two fluorine atoms (C4) will exhibit a prominent triplet splitting pattern due to one-bond carbon-fluorine coupling. Other carbons in the chain may also show smaller couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.orgresearchgate.net In the case of this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance. This signal would be split into a triplet by the two adjacent protons on the C5 methyl group.

Predicted NMR Data for this compound

Please note: The following data are predicted values based on established principles of NMR spectroscopy and have not been experimentally verified from public literature.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H~3.0sCH₃-SO₃
¹H~4.3t-CH₂-O-
¹H~1.8-2.0m-CH₂-CH₂-O-
¹H~2.0-2.2m-CF₂-CH₂-CH₂-
¹H~1.6tCH₃-CF₂-
¹³C~37qCH₃-SO₃
¹³C~68t-CH₂-O-
¹³C~25t-CH₂-CH₂-O-
¹³C~35 (with C-F coupling)t-CF₂-CH₂-CH₂-
¹³C~124 (with large C-F coupling)t-CF₂-
¹³C~23 (with C-F coupling)qCH₃-CF₂-
¹⁹F~ -90 to -110t-CF₂-

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. chromatographyonline.com For this compound (C₆H₁₂F₂O₃S), HRMS analysis would provide an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). This technique is also highly sensitive for assessing the purity of a sample by detecting the presence of any impurities with different molecular formulas.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation pathways for this compound would include the loss of the methanesulfonyl group, cleavage of the pentyl chain, and rearrangements involving the fluorine atoms.

Predicted High-Resolution Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₆H₁₂F₂O₃S
Monoisotopic Mass 202.0475 u

| Major Fragment Ions (m/z) | [M-CH₃SO₃]⁺, [M-C₅H₈F₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. google.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the region of 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O-C stretching vibrations would also be prominent. The C-F stretching vibrations typically occur in the range of 1000-1100 cm⁻¹ and may be strong. The C-H stretching and bending vibrations of the alkyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the S=O stretching vibrations are also Raman active, the C-S and S-O single bonds often give rise to stronger Raman signals than IR. The C-F bonds will also exhibit characteristic Raman shifts.

Predicted Vibrational Spectroscopy Data

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
S=O Asymmetric Stretch ~1350 (Strong) ~1350 (Moderate)
S=O Symmetric Stretch ~1175 (Strong) ~1175 (Strong)
S-O-C Stretch ~1000 (Strong) ~1000 (Moderate)
C-F Stretch ~1050-1100 (Strong) ~1050-1100 (Moderate)

Chromatographic Methods (GC, HPLC) for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the separation, isolation, purification, and quantitative analysis of chemical compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable to this compound.

Gas Chromatography (GC): Given its expected volatility, this compound should be amenable to analysis by GC. nih.govpfasolutions.org A non-polar or mid-polar capillary column would likely be suitable for its separation. For detection, a Flame Ionization Detector (FID) would provide a robust response, while a Mass Spectrometer (GC-MS) would offer definitive identification. GC is an excellent method for assessing the purity of the compound and for quantifying it in mixtures with other volatile components.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. nih.govacs.org For this compound, which lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be appropriate. Alternatively, derivatization with a UV-active agent could be employed to enable UV detection. nih.govdiva-portal.org Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for its separation and quantification.

Typical Chromatographic Conditions

Technique Column Mobile Phase/Carrier Gas Detector
GC DB-5 or similar non-polar capillary Helium FID or MS

| HPLC | C18, 5 µm, 4.6 x 150 mm | Acetonitrile/Water gradient | ELSD, CAD, or MS |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4,4-Difluoropentyl methanesulfonate (B1217627), DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity.

The presence of two fluorine atoms on the fourth carbon atom significantly influences the electronic properties. Fluorine, being the most electronegative element, creates a strong polarization of the C-F bonds, resulting in a partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. numberanalytics.com This electron-withdrawing effect propagates through the carbon chain, influencing the reactivity of the entire molecule. DFT calculations can precisely quantify these partial charges.

The methanesulfonate group is an excellent leaving group, and its electronic properties are also well-described by DFT. The sulfur atom is highly oxidized and electrophilic. DFT calculations can map the electrostatic potential surface, highlighting the electrophilic and nucleophilic sites within the molecule. For instance, the carbon atom bonded to the methanesulfonate group is expected to be highly electrophilic and thus susceptible to nucleophilic attack.

Key electronic properties of 4,4-Difluoropentyl methanesulfonate that can be predicted using DFT are summarized in the table below. These values are illustrative and represent typical outputs from such calculations.

Electronic PropertyPredicted Value/CharacteristicSignificance
Dipole Moment HighIndicates a polar molecule with significant charge separation.
HOMO-LUMO Gap Relatively largeSuggests good kinetic stability. The LUMO is likely centered on the C-O bond of the ester.
Partial Atomic Charges C4: δ+, F: δ-, S: δ+, O(sulfonyl): δ-Quantifies the electron distribution and identifies reactive sites. numberanalytics.com
Electrostatic Potential Negative potential around F and O atoms; Positive potential around the C-O-S moiety.Visualizes regions susceptible to electrophilic or nucleophilic attack.

These DFT-derived parameters are crucial for predicting the molecule's behavior in chemical reactions, particularly its susceptibility to nucleophilic substitution.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules or a solvent. For this compound, MD simulations can reveal the preferred three-dimensional structures and how they interact with their environment.

The conformational landscape of the pentyl chain is significantly influenced by the two fluorine atoms. Studies on related 1,3-difluorinated alkanes, such as 2,4-difluoropentane, show that the 1,3-difluoropropylene motif (–CHF–CH₂–CHF–) strongly dictates the conformational preferences. acs.orgnih.govnih.govresearchgate.net The introduction of two fluorine atoms in a 1,3-relationship can lead to a stabilization of a linear, zigzag chain conformation to minimize dipole moments and steric interactions. nih.gov The conformational preferences are also dependent on the polarity of the medium, with different conformers being favored in vacuum versus polar solvents like water. acs.orgnih.gov

Intermolecular interactions involving organofluorine compounds are unique. While fluorine is highly electronegative, it has low polarizability, leading to weak van der Waals interactions. wikipedia.org However, it can participate in hydrogen bonding and other electrostatic interactions. numberanalytics.comacs.org The trifluoromethyl group, for example, is known to be amphiphilic. acs.org MD simulations can probe interactions such as C–H···F–C hydrogen bonds and C–F···F–C contacts, which can influence the packing of these molecules in condensed phases. rsc.orgresearchgate.net

The following table illustrates the types of data that can be obtained from MD simulations of this compound.

Simulation AspectInformation GainedRelevance
Conformational Analysis Population of different rotational isomers (rotamers) of the pentyl chain.Understanding the dominant shapes of the molecule in solution or in the solid state. acs.orgnih.govnih.gov
Solvent Effects Organization of solvent molecules around the solute; changes in conformation due to solvent polarity.Predicting solubility and how the solvent influences reactivity. acs.orgscribd.com
Intermolecular Interactions Radial distribution functions showing the probability of finding other molecules at a certain distance.Elucidating the nature of non-covalent interactions that govern the physical properties of the substance. numberanalytics.comrsc.org
Diffusion Coefficient Rate of movement of the molecule through a solvent.Characterizing the mobility of the molecule in a liquid phase. rsc.org

Computational Modeling of Reaction Mechanisms and Transition State Geometries

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions and for characterizing the high-energy transition states that control reaction rates. For this compound, a primary reaction pathway of interest is nucleophilic substitution, where the methanesulfonate group is displaced by a nucleophile.

This reaction is expected to proceed via an Sₙ2 mechanism. masterorganicchemistry.compressbooks.publibretexts.org In this concerted mechanism, the nucleophile attacks the carbon atom attached to the leaving group from the backside, leading to an inversion of stereochemistry at that carbon. masterorganicchemistry.comlibretexts.org Computational modeling can map the potential energy surface of this reaction, identifying the transition state structure and its energy. The transition state for an Sₙ2 reaction features a trigonal bipyramidal geometry at the central carbon, with the nucleophile and the leaving group in the axial positions. masterorganicchemistry.comlibretexts.org

The presence of the electron-withdrawing fluorine atoms is anticipated to increase the electrophilicity of the carbon backbone, potentially influencing the reaction rate. While the fluorines are not directly attached to the reactive center, their inductive effect can be transmitted through the carbon chain.

Studies on the hydrolysis of sulfonate esters have also benefited from computational modeling, sometimes revealing stepwise mechanisms with pentavalent intermediates, especially with strong nucleophiles and poor leaving groups. nih.gov

The table below outlines key parameters obtained from computational modeling of a hypothetical Sₙ2 reaction of this compound with a nucleophile (e.g., hydroxide).

ParameterDescriptionSignificance
Reaction Energy Profile A plot of energy versus the reaction coordinate.Shows the relative energies of reactants, transition state, and products. libretexts.org
Activation Energy (ΔG‡) The energy barrier that must be overcome for the reaction to occur.Determines the rate of the reaction; a lower activation energy means a faster reaction. libretexts.org
Transition State Geometry The molecular structure at the highest point on the reaction energy profile.Provides a snapshot of the bond-breaking and bond-forming process. masterorganicchemistry.comresearchgate.net
Reaction Mechanism The sequence of elementary steps involved in the reaction.Differentiates between concerted (e.g., Sₙ2) and stepwise pathways. pressbooks.pubnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their reactivity or other properties. researchgate.netnih.govnih.gov For analogues of this compound, a QSRR model could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction.

To build a QSRR model, a set of molecular descriptors is calculated for each analogue in the series. These descriptors are numerical representations of the molecular structure and can be constitutional, topological, geometrical, or electronic. The reactivity data (e.g., reaction rate constants) for the series of compounds are then fitted to a mathematical equation with the most relevant descriptors. nih.govmdpi.com

For a series of fluorinated alkyl methanesulfonates, relevant descriptors might include:

Electronic descriptors: Partial charges on the reaction center, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, or specific steric parameters.

Topological descriptors: Indices that describe the branching and connectivity of the molecule.

The goal is to create a model that can predict the reactivity of new, unsynthesized analogues based solely on their calculated molecular descriptors. nih.govchemrxiv.org This can be a powerful tool for designing molecules with desired reactivity profiles.

The following table provides examples of molecular descriptors that would be relevant for a QSRR study of analogues of this compound.

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of Fluorine AtomsBasic composition of the molecule.
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and shape.
Geometrical Molecular Surface Area, Molecular VolumeThree-dimensional size and shape.
Quantum-Chemical HOMO/LUMO Energies, Partial Atomic ChargesElectronic structure and reactivity. researchgate.net

By establishing a statistically significant relationship between these descriptors and observed reactivity, a predictive QSRR model can be established. mdpi.comresearchgate.net

Emerging Research Directions and Future Outlook

Development of Environmentally Benign and Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For a compound like 4,4-Difluoropentyl methanesulfonate (B1217627), this necessitates a move away from traditional synthetic methods that may involve hazardous reagents and generate significant waste.

Future research will likely focus on the development of synthetic routes that are not only efficient but also environmentally conscious. This includes the exploration of biocatalytic methods for the introduction of fluorine. While the direct enzymatic synthesis of 4,4-Difluoropentyl methanesulfonate has not been reported, the broader field of biocatalytic fluorination is rapidly advancing. numberanalytics.comnumberanalytics.com Enzymes such as fluorinases and engineered cytochrome P450s are being investigated for their ability to form carbon-fluorine bonds under mild, aqueous conditions, offering a greener alternative to conventional fluorinating agents. nih.govnih.gov The application of such enzymatic systems to precursors of this compound could revolutionize its production.

Another avenue of exploration is the use of flow chemistry . Continuous flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for process automation, all of which contribute to a more sustainable manufacturing process. tib.eu The synthesis of alkyl methanesulfonates has been shown to be amenable to flow conditions, suggesting that a continuous process for this compound could be developed to minimize waste and improve scalability.

Furthermore, the development of PFAS-free synthetic routes is a critical goal for the broader field of organofluorine chemistry and is directly applicable to the synthesis of compounds like this compound. Research into alternative fluorinating agents and reaction media that avoid the use of persistent and bioaccumulative per- and polyfluoroalkyl substances (PFAS) will be paramount.

A comparative look at traditional versus potential green synthetic approaches is presented in the table below.

ParameterTraditional SynthesisPotential Green/Sustainable Synthesis
Fluorinating Agent Harsh, anhydrous reagents (e.g., DAST, Deoxo-Fluor)Biocatalytic (e.g., Fluorinases), Safer nucleophilic fluorinating agents
Solvents Chlorinated or aprotic polar solventsAqueous media, bio-based solvents, or solvent-free conditions
Process Batch processingContinuous flow chemistry
Waste Generation Significant, potentially hazardous byproductsMinimized waste, potentially recyclable byproducts
Energy Consumption Often requires high temperatures and pressuresMilder reaction conditions, potentially lower energy input

Exploration of Novel Catalytic Systems for Transformations Involving this compound

The reactivity of the methanesulfonate group in this compound makes it an excellent substrate for a variety of chemical transformations. The development of novel catalytic systems to effect these transformations with high efficiency and selectivity is a key area for future research.

Transition metal catalysis , particularly with palladium, has been instrumental in forming new carbon-carbon and carbon-heteroatom bonds. It is conceivable that palladium-catalyzed cross-coupling reactions could be developed to utilize this compound as an electrophilic partner. This would open up a vast chemical space for the synthesis of novel difluorinated compounds.

Organocatalysis , which utilizes small organic molecules as catalysts, presents another exciting frontier. Organocatalysts can offer unique reactivity and selectivity profiles compared to their metal-based counterparts and are often considered more sustainable. The development of organocatalytic methods for the functionalization of this compound could lead to new, enantioselective transformations.

The field of biocatalysis also offers significant potential for the transformation of this compound. numberanalytics.com Enzymes such as lipases, hydrolases, and transaminases could be employed to perform selective modifications on the molecule, for instance, in the synthesis of chiral derivatives. nih.gov The integration of biocatalytic steps into synthetic sequences involving this compound could lead to more efficient and sustainable routes to complex target molecules. numberanalytics.com

Catalytic SystemPotential Transformations of this compoundAdvantages
Transition Metal Catalysis (e.g., Pd, Ni, Cu) Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, C-O, and C-S bonds.High efficiency, broad substrate scope, well-established methodologies.
Organocatalysis Nucleophilic substitution reactions, asymmetric transformations.Metal-free, often milder reaction conditions, potential for high enantioselectivity.
Biocatalysis (e.g., Lipases, Hydrolases) Enantioselective hydrolysis of the methanesulfonate, introduction of other functional groups.High selectivity (chemo-, regio-, and enantio-), environmentally benign conditions.

Integration into Automated and High-Throughput Synthesis Platforms

The rapid discovery and optimization of new chemical reactions and molecules is greatly facilitated by automated and high-throughput synthesis platforms . researchgate.net The integration of this compound into such platforms is a logical next step to unlock its full potential.

Automated synthesizers can be programmed to perform a large number of reactions in parallel, systematically varying reaction parameters such as temperature, concentration, and catalyst loading. researchgate.net This allows for the rapid screening of reaction conditions to identify optimal protocols for transformations involving this compound. Furthermore, the use of robotic platforms can enhance the reproducibility and safety of these experiments. mit.edu

Flow chemistry platforms , as mentioned earlier, are particularly well-suited for automation. researchgate.net An automated flow system could be developed for the synthesis of a library of compounds derived from this compound by sequentially introducing different nucleophiles or reaction partners into the flow stream. tib.eu This approach would significantly accelerate the exploration of its chemical space.

The data generated from these high-throughput experiments can be coupled with machine learning algorithms to predict the outcomes of future reactions and to guide the design of new experiments. researchgate.net This synergy between automation and artificial intelligence is poised to revolutionize the way chemical research is conducted.

Potential Applications in Advanced Materials Science and Engineering

The presence of the gem-difluoromethylene group in this compound suggests that it could be a valuable monomer or precursor for the synthesis of advanced materials with unique properties. numberanalytics.com Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.gov

One potential application is in the development of novel fluorinated polymers . By polymerizing derivatives of this compound, it may be possible to create new materials with tailored properties for a range of applications, including high-performance coatings, membranes, and insulators. researchgate.netmdpi.com For example, incorporating this difluorinated moiety into existing polymer backbones could enhance their hydrophobicity and oleophobicity.

Furthermore, the unique electronic properties imparted by the fluorine atoms could make materials derived from this compound suitable for applications in electronics and optics . numberanalytics.com This could include their use as dielectric materials in microelectronics or as components of advanced optical fibers.

The development of functional coatings is another promising area. The low surface energy associated with fluorinated compounds could be leveraged to create self-cleaning or anti-fouling surfaces. By grafting molecules derived from this compound onto various substrates, it may be possible to impart these desirable properties.

Potential Material ApplicationKey Properties Conferred by the 4,4-Difluoroalkyl Moiety
Fluorinated Polymers Enhanced thermal stability, chemical inertness, low refractive index, hydrophobicity, and oleophobicity. nih.govrsc.org
Advanced Coatings Low surface energy, anti-fouling, self-cleaning, and barrier properties.
Electronic Materials Low dielectric constant, high electrical insulation.
Biomaterials Biocompatibility, lubricity, and resistance to biofouling. nih.gov

Identification of Unexplored Reactivity Patterns for Fluorinated Alkyl Methanesulfonates

While the methanesulfonate group is a well-understood leaving group, the presence of the gem-difluoro functionality in this compound may lead to unique and unexplored reactivity patterns.

One area of interest is the potential for elimination reactions to form difluoroalkenes. gem-Difluoroalkenes are valuable synthetic intermediates that can participate in a variety of subsequent transformations. nih.govnih.gov Investigating the conditions that favor elimination over substitution for this compound could provide a novel route to this important class of compounds.

The influence of the difluoromethyl group on the reactivity of the methanesulfonate is also an area ripe for investigation. The strong electron-withdrawing nature of the two fluorine atoms could impact the rate and mechanism of nucleophilic substitution reactions. A systematic study of the kinetics and thermodynamics of these reactions would provide valuable insights into the fundamental reactivity of this compound.

Furthermore, the potential for radical reactions involving this compound should be explored. While methanesulfonates are not typically considered radical precursors, under certain conditions, such as photolysis or in the presence of a suitable radical initiator, novel reactivity pathways may be accessible.

Finally, the unique conformational preferences and electronic properties of the difluorinated pentyl chain could lead to unexpected outcomes in complex, multi-step syntheses. Serendipitous discoveries of novel reactivity are not uncommon in organofluorine chemistry and a thorough investigation of the chemical behavior of this compound is likely to yield new and valuable chemical transformations.

Q & A

Basic Research Question

  • Chromatography : Use reverse-phase HPLC with UV detection at 254 nm and a C18 column. The mobile phase should include sodium 1-octanesulfonate buffer (pH 4.6) to enhance peak resolution for detecting impurities like unreacted alcohol or sulfonic acid derivatives .
  • Spectroscopy :
    • 19^19F NMR: Confirm the presence of two equivalent fluorine atoms (δ -120 to -125 ppm).
    • Mass Spectrometry (ESI-MS): Validate molecular ion peaks ([M+H]+^+ at m/z 212.04).
  • Impurity Threshold : Limit unknown impurities to <0.1% via area normalization in HPLC, as per pharmacopeial guidelines .

What strategies can resolve discrepancies in impurity profiles observed across synthetic batches?

Advanced Research Question

  • Root-Cause Analysis :
    • Reagent Stoichiometry : Verify molar ratios of methanesulfonyl chloride to alcohol (≥1.2:1) to minimize residual starting material.
    • Reaction Conditions : Ensure anhydrous environments to prevent hydrolysis to methanesulfonic acid.
  • Method Cross-Validation : Compare HPLC data with GC-MS to detect volatile byproducts (e.g., difluoropentanol). Adjust gradient elution parameters if retention times vary between batches .
  • Statistical Validation : Use ANOVA to assess batch-to-batch variability in impurity levels (e.g., thienyl derivatives or sulfonic acid contaminants) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate the electrophilicity of the sulfonate group. The electron-withdrawing fluorine atoms increase the leaving group ability (krel>103k_{rel} > 10^3 vs. non-fluorinated analogs).
  • Solvent Effects : Simulate solvation in aprotic media (e.g., DMF) using the PCM model to predict reaction rates with nucleophiles (e.g., amines or thiols). Correlate with experimental kinetic data from 19^19F NMR monitoring .

What environmental and handling considerations apply to this compound in laboratory settings?

Q. Safety & Compliance

  • Waste Disposal : Classify as a sulfonate ester hazardous waste (EPA Code D002) due to potential reactivity. Neutralize with aqueous sodium bicarbonate before disposal.
  • PPE Requirements : Use nitrile gloves and fume hoods to prevent dermal exposure, as methanesulfonate derivatives are linked to respiratory sensitization .
  • Regulatory Compliance : Monitor for updates under EU RoHS, as related compounds (e.g., lead methanesulfonate) are restricted in electronic equipment .

How does the mutagenic potential of methanesulfonate derivatives influence experimental design in genetic studies?

Advanced Research Question

  • Risk Mitigation : Use Ames test data (e.g., TA100 strain) to assess mutagenicity. Ethyl methanesulfonate (EMS) analogs show dose-dependent mutagenesis, requiring strict concentration limits (<1 mM) in cell cultures .
  • Control Experiments : Include negative controls (e.g., untreated cells) and positive controls (e.g., EMS) to validate genotoxicity assays.
  • Population Sizing : For forward genetic screens, use ≥500 F2 individuals to map EMS-like mutations accurately, reducing false-negative rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.